Quinoline 1-oxide

Overview

Description

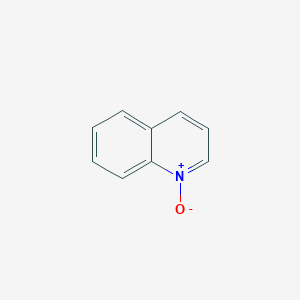

Quinoline 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It is a derivative of quinoline, where an oxygen atom is bonded to the nitrogen atom in the quinoline ring, forming an N-oxide.

Mechanism of Action

Target of Action

Quinoline 1-oxide, also known as Quinoline-N-oxide, is a heterocyclic compound that has been found to interact with various targets. The primary targets of this compound are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial and anticancer drugs .

Mode of Action

This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction with its targets leads to the inhibition of DNA replication, thereby exerting its antibacterial and anticancer effects .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication. By inhibiting the activity of DNA gyrase and topoisomerase IV, it disrupts the normal process of DNA replication . This disruption can lead to cell death, which is why this compound is effective as an antibacterial and anticancer agent .

Result of Action

The primary result of this compound’s action is the inhibition of DNA replication, leading to cell death . This makes it effective as an antibacterial and anticancer agent. Additionally, this compound has been found to cause DNA damage , which further contributes to its anticancer and antibacterial effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of other substances, temperature, and pH

Biochemical Analysis

. .

Biochemical Properties

Quinoline 1-oxide has been found to be a suitable substrate for various biochemical reactions . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process . This process involves both metal-free and transition-metal catalyzed protocols .

Cellular Effects

Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline 1-oxide can be synthesized through several methods. One common approach involves the oxidation of quinoline using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the yield of this compound can be optimized by controlling the reaction temperature and time .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinoline N,N-dioxide.

Reduction: Reduction of this compound can yield quinoline or 1,2,3,4-tetrahydroquinoline, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., peracetic acid) under mild conditions.

Reduction: Hydrogen gas with a platinum catalyst or tin and hydrochloric acid.

Substitution: Alkyl halides, n-butyllithium, and other electrophiles or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Quinoline N,N-dioxide.

Reduction: Quinoline, 1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Quinoline 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Some this compound derivatives are being investigated as potential therapeutic agents for treating various diseases, including malaria and tuberculosis.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Quinoline: The parent compound of quinoline 1-oxide, known for its use in the synthesis of various pharmaceuticals.

Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.

Quinoxaline: Another nitrogen-containing heterocyclic compound with distinct chemical and biological properties.

Uniqueness of this compound: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, quinoline. The N-oxide group enhances its ability to participate in oxidation-reduction reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .

Biological Activity

Quinoline 1-oxide, also known as quinoline-N-oxide, is a significant metabolite of quinoline that has been the subject of various studies due to its biological activities and implications in toxicology and pharmacology. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, cytotoxic effects, potential therapeutic applications, and associated case studies.

This compound is characterized by its heterocyclic structure, which contributes to its reactivity and biological activity. It is formed primarily through the oxidation of quinoline by cytochrome P450 enzymes. In human liver microsomes, CYP2A6 has been identified as the main enzyme responsible for the formation of this compound, whereas in rat microsomes, this metabolite is less detectable . The metabolic pathway of quinoline involves several other metabolites, including quinoline-5,6-epoxide and 3-hydroxyquinoline, each exhibiting distinct biological effects.

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains and fungi. For instance, this compound has been investigated for its potential as an antibacterial agent against resistant strains .

- Cytotoxic Effects : Studies have indicated that this compound can induce cytotoxicity in various cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

- Anticancer Potential : Research has highlighted the potential of quinoline derivatives, including this compound, in cancer therapy. They may inhibit tumor growth through mechanisms such as DNA intercalation and topoisomerase inhibition .

Case Study 1: Hepatotoxicity

A study conducted on Sprague-Dawley rats revealed that chronic exposure to quinoline resulted in significant liver damage characterized by increased liver weights and histopathological changes. The incidence of hepatocellular carcinomas was noted in treated groups, suggesting a potential link between quinoline metabolism (including this compound) and liver cancer development .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. Results demonstrated that it exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential use as an alternative antimicrobial agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWGCBLYNDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167107 | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-37-2 | |

| Record name | Quinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinoline 1-oxide?

A1: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in this compound derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.

Q3: How does this compound exert its biological activity?

A3: While this compound itself might not be the active compound, its derivatives, particularly 4-nitrothis compound (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.

Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?

A4: 4NQO is metabolized into 4-hydroxyaminothis compound (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.

Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?

A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.

Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?

A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.

Q7: Is there a connection between 4NQO and oxidative stress?

A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.

Q8: How do structural modifications impact the biological activity of this compound derivatives?

A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the this compound structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.

Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?

A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.

Q10: Have computational methods been used to study this compound?

A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of this compound and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.

Q11: Has resistance to 4NQO or its derivatives been observed?

A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)this compound. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.